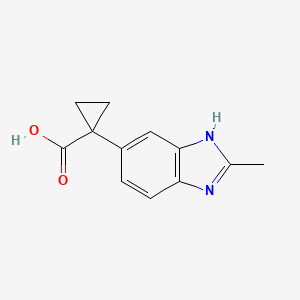

1-(2-methyl-1h-benzimidazol-6-yl)cyclopropanecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-methyl-3H-benzimidazol-5-yl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-7-13-9-3-2-8(6-10(9)14-7)12(4-5-12)11(15)16/h2-3,6H,4-5H2,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYGHQQOCHYYSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2)C3(CC3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601184178 | |

| Record name | 1-(2-Methyl-1H-benzimidazol-6-yl)cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601184178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945244-36-0 | |

| Record name | 1-(2-Methyl-1H-benzimidazol-6-yl)cyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=945244-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Methyl-1H-benzimidazol-6-yl)cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601184178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(2-methyl-1H-benzimidazol-6-yl)cyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed, and scientifically robust pathway for the synthesis of 1-(2-methyl-1H-benzimidazol-6-yl)cyclopropanecarboxylic acid, a key heterocyclic scaffold with significant potential in medicinal chemistry. The benzimidazole core is a privileged structure found in numerous FDA-approved drugs, and its derivatization with a cyclopropanecarboxylic acid moiety offers unique conformational constraints and metabolic stability, making it an attractive motif for drug discovery programs.[1][2][3][4][5] This document moves beyond a simple recitation of steps, delving into the mechanistic underpinnings and strategic considerations that inform each stage of the synthesis, ensuring a reproducible and scalable process.

Strategic Overview: A Convergent Synthetic Approach

The synthesis of this compound is best approached through a convergent strategy. This involves the independent synthesis of two key fragments: the 2-methyl-1H-benzimidazole core and the cyclopropanecarboxylic acid precursor, followed by their strategic coupling. This approach allows for greater flexibility and optimization of individual reaction steps, ultimately leading to a more efficient overall synthesis.

Our proposed synthetic route is a multi-step process beginning with the commercially available and cost-effective starting material, 4-acetamidobenzonitrile. The key stages of this synthesis are:

-

Nitration and Hydrolysis: Introduction of a nitro group ortho to the amino functionality, followed by deprotection to yield the key intermediate, 4-amino-3-nitrobenzonitrile.

-

Benzimidazole Ring Formation: Reductive cyclization of 4-amino-3-nitrobenzonitrile with acetic acid to construct the 2-methyl-6-nitro-1H-benzimidazole core.

-

Reduction of the Nitro Group: Conversion of the nitro group to an amino group, yielding 6-amino-2-methyl-1H-benzimidazole.

-

Sandmeyer Reaction: Transformation of the amino group into a bromo or iodo functionality, providing a handle for the subsequent cyclopropanation.

-

Palladium-Catalyzed Cyclopropanation: Introduction of the cyclopropanecarboxylic acid moiety via a cross-coupling reaction.

-

Hydrolysis: Conversion of the ester to the final carboxylic acid product.

This strategic sequence is designed to manage functional group compatibility and maximize yields at each transformation.

Visualizing the Synthetic Pathway

Figure 1: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 4-Amino-3-nitrobenzonitrile

The synthesis commences with the nitration of 4-acetamidobenzonitrile. The acetamido group serves as a protecting group for the amine and directs the incoming nitro group to the ortho position due to steric hindrance and its ortho, para-directing nature.

Protocol:

| Reagent/Solvent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| 4-Acetamidobenzonitrile | 1.0 | 160.17 | 9.40 g |

| Concentrated Sulfuric Acid | - | 98.08 | 80 mL |

| Potassium Nitrate | 1.1 | 101.10 | 6.2 g |

| 4N Hydrochloric Acid | - | 36.46 | 100 mL |

-

To a stirred solution of 4-acetamidobenzonitrile (9.40 g) in concentrated sulfuric acid (80 mL), cooled to 0-5 °C in an ice bath, add potassium nitrate in small portions, ensuring the temperature does not exceed 10 °C.[6]

-

Stir the reaction mixture at 5-10 °C for 2 hours.

-

Pour the reaction mixture carefully into ice-water.

-

Collect the precipitated solid by vacuum filtration.

-

To the collected solid, add 4N hydrochloric acid (100 mL) and reflux the mixture for 2 hours to hydrolyze the acetamido group.

-

After cooling to room temperature, collect the crystals of 4-amino-3-nitrobenzonitrile by filtration, wash with water, and dry under reduced pressure.

Mechanistic Rationale: The nitration proceeds via an electrophilic aromatic substitution mechanism, where the nitronium ion (NO₂⁺), generated in situ from potassium nitrate and sulfuric acid, attacks the electron-rich benzene ring. The subsequent acidic hydrolysis removes the acetyl protecting group, yielding the desired product.

Step 2: Synthesis of 2-Methyl-6-nitro-1H-benzimidazole

This step involves the reductive cyclization of 4-amino-3-nitrobenzonitrile. The nitro group is first reduced to an amine, creating an o-phenylenediamine derivative in situ, which then condenses with acetic acid to form the benzimidazole ring.

Protocol:

| Reagent/Solvent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| 4-Amino-3-nitrobenzonitrile | 1.0 | 163.13 | 7.22 g |

| Iron Powder | 3.0 | 55.85 | 7.4 g |

| Ammonium Chloride | 0.5 | 53.49 | 1.2 g |

| Ethanol/Water (4:1) | - | - | 100 mL |

| Acetic Acid | 1.2 | 60.05 | 3.2 mL |

-

In a round-bottom flask, suspend 4-amino-3-nitrobenzonitrile (7.22 g), iron powder (7.4 g), and ammonium chloride (1.2 g) in a mixture of ethanol and water (4:1, 100 mL).

-

Heat the mixture to reflux and stir vigorously for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Filter the hot reaction mixture through a pad of Celite to remove the iron salts.

-

To the filtrate, add acetic acid (3.2 mL) and continue to reflux for an additional 3 hours.

-

Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

The product, 2-methyl-6-nitro-1H-benzimidazole, will precipitate. Collect the solid by filtration, wash with water, and dry.

Mechanistic Rationale: The reduction of the nitro group with iron in the presence of a proton source (from ammonium chloride hydrolysis) yields the corresponding amine. The resulting 1,2,4-triaminobenzene derivative then undergoes condensation with acetic acid. The reaction proceeds through the formation of an amide intermediate, followed by intramolecular cyclization and dehydration to afford the stable benzimidazole ring system.[7]

Step 3: Synthesis of 6-Amino-2-methyl-1H-benzimidazole

The nitro group of 2-methyl-6-nitro-1H-benzimidazole is reduced to an amine, providing the key intermediate for the subsequent Sandmeyer reaction.

Protocol:

| Reagent/Solvent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| 2-Methyl-6-nitro-1H-benzimidazole | 1.0 | 177.16 | To be calculated based on previous step yield |

| 10% Palladium on Carbon | 0.05 | - | 5 mol% |

| Methanol | - | - | As required |

| Hydrogen Gas | - | - | Balloon or Parr apparatus |

-

Dissolve 2-methyl-6-nitro-1H-benzimidazole in methanol in a hydrogenation vessel.

-

Add 10% palladium on carbon (5 mol%).

-

Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr apparatus).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 6-amino-2-methyl-1H-benzimidazole.

Mechanistic Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups. The palladium catalyst facilitates the addition of hydrogen across the nitrogen-oxygen bonds of the nitro group, leading to the formation of the amine and water as the only byproduct.

Step 4: Synthesis of 6-Bromo-2-methyl-1H-benzimidazole

The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine to a halide.[8][9][10] This provides the necessary electrophilic partner for the subsequent palladium-catalyzed cyclopropanation.

Protocol:

| Reagent/Solvent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| 6-Amino-2-methyl-1H-benzimidazole | 1.0 | 147.18 | To be calculated based on previous step yield |

| 48% Hydrobromic Acid | Excess | 80.91 | As required |

| Sodium Nitrite | 1.1 | 69.00 | To be calculated |

| Copper(I) Bromide | 1.1 | 143.45 | To be calculated |

-

Suspend 6-amino-2-methyl-1H-benzimidazole in 48% hydrobromic acid at 0-5 °C.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C, to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide in 48% hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

-

Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Cool the mixture, neutralize with a base (e.g., NaOH solution), and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Mechanistic Rationale: The reaction proceeds through the formation of an aryl diazonium salt, which then undergoes a single-electron transfer from the copper(I) catalyst to generate an aryl radical and nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species to form the aryl bromide and regenerate the copper(I) catalyst.[8][11]

Figure 2: Simplified mechanism of the Sandmeyer reaction.

Step 5: Synthesis of Ethyl 1-(2-methyl-1H-benzimidazol-6-yl)cyclopropanecarboxylate

This crucial step involves a palladium-catalyzed cross-coupling reaction to form the C-C bond between the benzimidazole ring and the cyclopropane moiety. The use of a pre-functionalized cyclopropane derivative is a reliable strategy.

Protocol:

| Reagent/Solvent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| 6-Bromo-2-methyl-1H-benzimidazole | 1.0 | 211.07 | To be calculated based on previous step yield |

| Ethyl 1-bromocyclopropanecarboxylate | 1.5 | 207.05 | To be calculated |

| Palladium(II) Acetate | 0.05 | 224.49 | 5 mol% |

| DPEPhos (ligand) | 0.1 | 540.56 | 10 mol% |

| Cesium Carbonate (base) | 2.0 | 325.82 | To be calculated |

| Toluene (solvent) | - | - | As required |

-

To a flame-dried Schlenk flask, add 6-bromo-2-methyl-1H-benzimidazole, palladium(II) acetate, DPEPhos, and cesium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

-

Add anhydrous toluene, followed by ethyl 1-bromocyclopropanecarboxylate.

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture, dilute with ethyl acetate, and filter through Celite.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography to obtain the desired ester.

Mechanistic Rationale: The catalytic cycle is believed to involve the oxidative addition of the aryl bromide to the Pd(0) complex, followed by transmetalation with a cyclopropylmetal species (formed in situ) or a related pathway, and concluding with reductive elimination to form the product and regenerate the Pd(0) catalyst.[12]

Step 6: Synthesis of this compound

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Protocol:

| Reagent/Solvent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| Ethyl 1-(2-methyl-1H-benzimidazol-6-yl)cyclopropanecarboxylate | 1.0 | 258.30 | To be calculated based on previous step yield |

| Lithium Hydroxide | 3.0 | 23.95 | To be calculated |

| Tetrahydrofuran/Water (3:1) | - | - | As required |

| 1N Hydrochloric Acid | - | 36.46 | To pH 4-5 |

-

Dissolve the ester in a mixture of tetrahydrofuran and water (3:1).

-

Add lithium hydroxide and stir the mixture at room temperature for 4-8 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the tetrahydrofuran under reduced pressure.

-

Acidify the aqueous solution to pH 4-5 with 1N hydrochloric acid.

-

The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

Mechanistic Rationale: The hydrolysis of the ester is a saponification reaction, where the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group and subsequent protonation of the resulting carboxylate during the acidic workup to yield the final carboxylic acid.

Analytical Characterization

The identity and purity of the final product and all intermediates should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight of the compounds.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

Conclusion

The synthetic pathway detailed in this guide provides a robust and scalable method for the preparation of this compound. By understanding the underlying chemical principles and carefully controlling the reaction conditions at each step, researchers can efficiently access this valuable building block for the development of novel therapeutics. The convergent approach allows for flexibility and optimization, making it suitable for both small-scale research and larger-scale production campaigns in the pharmaceutical industry.

References

-

Advancing Breast Cancer Treatment: The Role of Abemaciclib and its Intermediates. (n.d.). Retrieved from [Link]

- Bansal, Y., & Silakari, O. (2014). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 22(5), 1589-1612.

-

Palladium‐Catalyzed Cyclopropanation of Aryl/Heteroaryl Fluoro‐sulfonates. (2022). Angewandte Chemie International Edition, 61(29), e202204739. Retrieved from [Link]

- Kamal, A., et al. (2015). Benzimidazole and its derivatives in medicinal chemistry: A review. European Journal of Medicinal Chemistry, 97, 61-83.

-

Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (2024). Current Medicinal Chemistry, 31(1), 1-2. Retrieved from [Link]

-

Synthesis of 4-amino-3-nitrobenzonitrile. (n.d.). PrepChem.com. Retrieved from [Link]

- Hanan, E. J., et al. (2010). A One-Pot Procedure for the Conversion of Aromatic and Heteroaromatic 2-Nitroamines into Bicyclic 2H-Benzimidazoles. Synlett, 2010(18), 2759-2764.

-

Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. (2025). RSC Advances. Retrieved from [Link]

-

Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. Retrieved from [Link]

-

Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Sandmeyer reaction. (n.d.). In Wikipedia. Retrieved from [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. Retrieved from [Link]

-

Srikriya, S., et al. (2025). Palladium-Catalyzed Carbonylative Cross-Coupling of Aryl (Pseudo)halides and Cyclopropanols. The Journal of Organic Chemistry. Retrieved from [Link]

-

Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. (n.d.). Pearson. Retrieved from [Link]

-

Synthesis of 2-Haloalkyl Benzimidazolyl-6-oxy-O- -D- Glucopyranoses. (n.d.). Retrieved from [Link]

-

Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Sandmeyer reaction. (2022). L.S.College, Muzaffarpur. Retrieved from [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. (2022). Journal of the Iranian Chemical Society, 19(10), 4065-4087. Retrieved from [Link]

-

Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]

- 6. The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3 [organic-chemistry.org]

- 7. Benzimidazole synthesis [organic-chemistry.org]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. Sandmeyer Reaction [organic-chemistry.org]

- 10. lscollege.ac.in [lscollege.ac.in]

- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(2-methyl-1H-benzimidazol-6-yl)cyclopropanecarboxylic acid

Abstract

This technical guide provides a comprehensive overview of the spectroscopic techniques used to elucidate and confirm the structure of 1-(2-methyl-1H-benzimidazol-6-yl)cyclopropanecarboxylic acid, a molecule of interest in contemporary drug discovery and development. Recognizing the challenges in obtaining direct experimental data for every novel compound, this document presents a detailed analysis based on predicted spectroscopic data, grounded in fundamental principles and extensive literature precedents. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section includes generalized experimental protocols, in-depth data interpretation, and visual aids to facilitate a thorough understanding for researchers, scientists, and drug development professionals. The causality behind experimental choices and the integration of data from multiple techniques are emphasized to ensure a robust and self-validating structural assignment.

Introduction: The Structural Context

This compound is a heterocyclic compound featuring a benzimidazole core, a cyclopropane ring, and a carboxylic acid functionality. The benzimidazole moiety is a prominent scaffold in medicinal chemistry, known for its diverse biological activities. The cyclopropane ring introduces conformational rigidity and unique stereoelectronic properties, while the carboxylic acid group provides a handle for salt formation and potential interactions with biological targets. Accurate structural confirmation of such molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring their purity and identity during the drug development process.

This guide will walk through a multi-faceted spectroscopic approach to unequivocally characterize this molecule. While experimental data for this specific compound is not publicly available, the predicted data herein serves as a robust template for what researchers should expect to observe.

A Plausible Synthetic Pathway

To provide context, a plausible synthetic route for this compound is proposed, adapted from established methods for the synthesis of 5- and 6-substituted benzimidazoles.[1][2][3][4] This synthetic context is crucial for anticipating potential impurities that could be observed in the analytical data.

Caption: Plausible synthetic route for the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy: Mapping the Proton Environment

2.1.1. Experimental Protocol (Generalized)

-

Sample Preparation: Accurately weigh 5-20 mg of the sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, due to the presence of exchangeable protons and the polarity of the carboxylic acid).[5]

-

Transfer: Transfer the solution to a clean 5 mm NMR tube to a height of about 4-5 cm.[5]

-

Instrumentation: Insert the sample into the NMR spectrometer.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[6]

-

Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.[5]

-

Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The spectrum is then referenced to the residual solvent peak or an internal standard.

2.1.2. Predicted ¹H NMR Data and Interpretation

Solvent: DMSO-d₆, Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.5 | br s | 1H | COOH | The acidic proton of the carboxylic acid is expected to be a broad singlet at a very downfield chemical shift, and it is exchangeable with D₂O. |

| ~12.3 | br s | 1H | N-H | The N-H proton of the benzimidazole ring is also expected to be a broad singlet in a downfield region and is exchangeable with D₂O. |

| ~7.6 | s | 1H | Ar-H (H-5) | This proton is ortho to the cyclopropyl group and is expected to be a singlet due to minimal coupling with other aromatic protons. |

| ~7.4 | d | 1H | Ar-H (H-7) | This proton is expected to be a doublet, coupling with H-4. |

| ~7.2 | d | 1H | Ar-H (H-4) | This proton is expected to be a doublet, coupling with H-7. |

| 2.5 | s | 3H | -CH₃ | The methyl group at the 2-position of the benzimidazole ring is a singlet as there are no adjacent protons. |

| 1.5 | m | 2H | -CH₂- (cyclopropyl) | The two methylene protons on the cyclopropane ring adjacent to the aromatic ring are expected to be a multiplet. |

| 1.2 | m | 2H | -CH₂- (cyclopropyl) | The other two methylene protons on the cyclopropane ring are also expected to be a multiplet. |

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

2.2.1. Experimental Protocol (Generalized)

The experimental protocol is similar to that for ¹H NMR, with the following key differences:

-

A higher sample concentration (20-50 mg) is often required.[5]

-

The acquisition time is longer due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus.

-

Proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon.

2.2.2. Predicted ¹³C NMR Data and Interpretation

Solvent: DMSO-d₆, Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175 | C=O | The carbonyl carbon of the carboxylic acid is expected at a very downfield chemical shift. |

| ~152 | N-C=N | The carbon at the 2-position of the benzimidazole ring is deshielded by the two nitrogen atoms. |

| ~143, ~135 | Ar-C (quaternary) | The two quaternary carbons of the benzimidazole ring that are part of the fusion. |

| ~122, ~118, ~115 | Ar-CH | The three protonated aromatic carbons. |

| ~120 | Ar-C (quaternary) | The quaternary aromatic carbon attached to the cyclopropyl group. |

| ~30 | C (quaternary, cyclopropyl) | The quaternary carbon of the cyclopropane ring attached to the carboxylic acid and the aromatic ring. |

| ~15 | -CH₂- (cyclopropyl) | The two equivalent methylene carbons of the cyclopropane ring. |

| ~14 | -CH₃ | The methyl carbon at the 2-position of the benzimidazole ring. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Experimental Protocol (Generalized)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer. A soft ionization technique like Electrospray Ionization (ESI) is suitable for this molecule to observe the molecular ion.[7] Electron Impact (EI) can also be used to induce fragmentation.[8]

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[9]

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Predicted Mass Spectrum Data and Interpretation

Molecular Formula: C₁₂H₁₂N₂O₂ Molecular Weight: 216.24 g/mol Exact Mass: 216.0899

3.2.1. ESI-MS (Positive Ion Mode)

| m/z | Assignment | Rationale |

| 217.0977 | [M+H]⁺ | The protonated molecular ion is expected to be the base peak in ESI positive mode. |

| 239.0796 | [M+Na]⁺ | An adduct with sodium is commonly observed. |

3.2.2. EI-MS Fragmentation Pattern

The fragmentation of benzimidazole derivatives in EI-MS often involves characteristic losses.[10][11]

Caption: Predicted major fragmentation pathways in EI-MS.

-

m/z = 216 (Molecular Ion): The parent peak corresponding to the intact molecule.

-

m/z = 171: Loss of the carboxylic acid radical (-COOH, 45 Da).

-

m/z = 131: Cleavage of the cyclopropylcarboxylic acid group, leaving the 2-methylbenzimidazole fragment.

-

m/z = 104: A common fragmentation pathway for benzimidazoles is the loss of hydrogen cyanide (HCN, 27 Da) from the imidazole ring.[10]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol (Generalized)

-

Sample Preparation: For a solid sample, it can be prepared as a KBr pellet or a Nujol mull.[12] Alternatively, Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation.[13]

-

Background Scan: A background spectrum of the empty sample holder (or the pure solvent/KBr) is recorded.

-

Sample Scan: The sample is placed in the IR beam, and the spectrum is recorded.

-

Data Presentation: The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Predicted IR Data and Interpretation

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid | The very broad nature of this peak is due to hydrogen bonding.[14][15][16] |

| ~3200 (broad) | N-H stretch | Benzimidazole | This peak may be obscured by the broad O-H stretch of the carboxylic acid. |

| ~3000 | C-H stretch | Aromatic & Aliphatic | C-H stretching vibrations from the aromatic ring, methyl group, and cyclopropane ring. |

| 1725-1700 (strong, sharp) | C=O stretch | Carboxylic Acid | A characteristic strong absorption for the carbonyl group.[14][17] |

| ~1620, ~1580 | C=C & C=N stretch | Aromatic & Benzimidazole | Stretching vibrations within the aromatic and imidazole rings. |

| 1320-1210 | C-O stretch | Carboxylic Acid | Stretching of the carbon-oxygen single bond.[15] |

| 950-910 (broad) | O-H bend | Carboxylic Acid | Out-of-plane bending of the hydroxyl group.[15] |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing the Chromophore

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems and chromophores.

Experimental Protocol (Generalized)

-

Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or methanol) in a quartz cuvette.[18][19]

-

Blank Measurement: Record the absorbance of the pure solvent in the cuvette to use as a baseline.[20]

-

Sample Measurement: Place the sample cuvette in the spectrophotometer and measure the absorbance over a range of wavelengths (typically 200-400 nm for this type of molecule).

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Predicted UV-Vis Data and Interpretation

The benzimidazole ring system is the primary chromophore in this molecule. Benzimidazole derivatives typically exhibit two main absorption bands.[21][22][23][24]

| Predicted λmax (nm) | Electronic Transition | Rationale |

| ~245 nm | π → π | This high-energy transition is characteristic of the benzimidazole system. |

| ~275-285 nm | π → π | A second, lower-energy π → π* transition is also expected for the benzimidazole chromophore.[22][23] |

Integrated Spectroscopic Analysis Workflow

The power of spectroscopic characterization lies in the integration of data from multiple techniques. No single method provides all the necessary information, but together they form a self-validating system.

Caption: Integrated workflow for spectroscopic structural elucidation.

Conclusion

The structural elucidation of this compound requires a synergistic application of multiple spectroscopic techniques. While this guide presents predicted data, it establishes a clear and robust framework for the analysis of this molecule. The combination of NMR for detailed connectivity, MS for molecular weight and fragmentation, IR for functional group identification, and UV-Vis for chromophore analysis provides a comprehensive and confirmatory dataset. This integrated approach, grounded in the fundamental principles of each technique, is essential for ensuring the scientific integrity of research and development in the pharmaceutical sciences.

References

-

Hida, M., et al. (n.d.). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. SciSpace. Available at: [Link]

-

ResearchGate. (n.d.). UV-visible spectrums of benzimidazole derivatives. ResearchGate. Available at: [Link]

-

Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue College of Engineering. Available at: [Link]

- (2016). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering.

-

(n.d.). Ultraviolet-Visible (UV-Vis) Spectrophotometer Standard Operating Procedure. Available at: [Link]

- El kihel, A., et al. (2016). Study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7482-7486.

-

(2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Available at: [Link]

- ALWSCI. (2024). How To Prepare And Run An NMR Sample. ALWSCI Blog.

-

(n.d.). Experiment 2.4. Uv-Visible Spectrophotom. Scribd. Available at: [Link]

-

Sharma, S., et al. (2022). Synthesis of 5‐ and 6‐substituted benzimidazoles. ResearchGate. Available at: [Link]

-

TutorChase. (n.d.). What peaks would indicate a carboxylic acid in IR spectroscopy?. TutorChase. Available at: [Link]

- University of Wyoming. (n.d.).

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac Ltd. Available at: [Link]

- (2024). Synthesis of 5,6-substituted benzimidazoles and their evaluation as potential intermediates in the anaerobic vitamin B 12 biosynthesis pathway.

- Science Department. (n.d.).

-

(n.d.). Synthesis of 5,6-substituted benzimidazoles and their evaluation as potential intermediates in the anaerobic vitamin B12 biosynthesis pathway. Royal Society of Chemistry. Available at: [Link]

- Emory University. (2013). NMR Experiment Procedure. Emory University.

- (n.d.). Table of Characteristic IR Absorptions.

- (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.

- (n.d.).

-

Pharmaguideline. (n.d.). SOP for Calibration of FT-IR Spectrometer. Pharmaguideline. Available at: [Link]

-

Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

-

Intertek. (n.d.). Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252. Intertek. Available at: [Link]

-

ResearchGate. (n.d.). (A) UV–vis absorbance spectra were taken in DMSO. (B) The second derivative of the compound 5 calculated from A. ResearchGate. Available at: [Link]

- Al-Hourani, B. J., et al. (2022). A Comprehensive Study of N-Butyl-1H-Benzimidazole. PubMed Central.

-

Michigan State University. (n.d.). Mass Spectrometry. MSU Chemistry. Available at: [Link]

-

Al-Hourani, B. J., et al. (2022). A Comprehensive Study of N-Butyl-1H-Benzimidazole. Semantic Scholar. Available at: [Link]

-

ResearchGate. (n.d.). Theoretical UV–VIS absorption spectra of molecules. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

- Sharma, R., et al. (2021).

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Bruker. Available at: [Link]

-

RTI Laboratories. (n.d.). FTIR Analysis. RTI Laboratories. Available at: [Link]

- National Measurement Laboratory. (n.d.).

- van der Hooft, J. J. J., et al. (2018).

-

Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Available at: [Link]

- Chemical Instrumentation Facility. (n.d.). Mass Spectrometry Tutorial.

- Sparkman, O. D., et al. (2019). Quantifying Small Molecules by Mass Spectrometry.

Sources

- 1. Synthesis of 5,6-substituted benzimidazoles and their evaluation as potential intermediates in the anaerobic vitamin B12 biosynthesis pathway - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of 5,6-substituted benzimidazoles and their evaluation as potential intermediates in the anaerobic vitamin B12 biosynthesis pathway - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Benzimidazole synthesis [organic-chemistry.org]

- 4. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. emory.edu [emory.edu]

- 7. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mass Spectrometry [www2.chemistry.msu.edu]

- 9. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. scispace.com [scispace.com]

- 11. journalijdr.com [journalijdr.com]

- 12. eng.uc.edu [eng.uc.edu]

- 13. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 14. tutorchase.com [tutorchase.com]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. echemi.com [echemi.com]

- 17. uanlch.vscht.cz [uanlch.vscht.cz]

- 18. ossila.com [ossila.com]

- 19. science.valenciacollege.edu [science.valenciacollege.edu]

- 20. cbic.yale.edu [cbic.yale.edu]

- 21. researchgate.net [researchgate.net]

- 22. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. researchgate.net [researchgate.net]

1-(2-methyl-1h-benzimidazol-6-yl)cyclopropanecarboxylic acid mechanism of action

An In-depth Technical Guide to the Mechanism of Action of Benzimidazole-based DGAT1 Inhibitors

Introduction: Targeting Triglyceride Synthesis in Metabolic Disease

The global rise in metabolic disorders, including obesity and type 2 diabetes, has intensified the search for novel therapeutic targets. Diacylglycerol O-acyltransferase 1 (DGAT1) has emerged as a compelling target due to its critical role in physiology. DGAT1 is an integral membrane enzyme located in the endoplasmic reticulum that catalyzes the final and committed step in the biosynthesis of triglycerides from diacylglycerol and a fatty acyl-CoA.[1][2] Genetic knockout of DGAT1 in mice confers resistance to diet-induced obesity and enhances insulin sensitivity, highlighting the therapeutic potential of its inhibition.[1]

While the specific compound "1-(2-methyl-1h-benzimidazol-6-yl)cyclopropanecarboxylic acid" is not widely documented in scientific literature, its core structure—a benzimidazole ring coupled with a carboxylic acid moiety—is a hallmark of a class of potent DGAT1 inhibitors.[1][2][3] This guide will delve into the mechanism of action of this class of compounds, using insights from extensively studied representative molecules to provide a comprehensive technical overview for researchers and drug development professionals.

Core Molecular Mechanism: Competitive Inhibition at the Acyl-CoA Binding Site

The primary mechanism of action for benzimidazole-based DGAT1 inhibitors is competitive inhibition of the enzyme's activity. These small molecules are designed to directly compete with the endogenous fatty acyl-CoA substrate for binding to the DGAT1 enzyme.

Structural biology studies, particularly cryo-electron microscopy (cryo-EM), have been instrumental in elucidating this mechanism. Cryo-EM structures of human DGAT1 in complex with inhibitors like T863 (a representative potent DGAT1 inhibitor) reveal that the inhibitor binds within a cytosol-facing tunnel, which is the binding site for the fatty acyl-CoA substrate.[4] By occupying this tunnel, the inhibitor physically blocks the substrate from accessing the catalytic core of the enzyme, thereby preventing the acylation of diacylglycerol and the subsequent formation of triglycerides.[4][5]

The interaction is stabilized by a combination of hydrophobic interactions within the substrate-binding tunnel and hydrogen bonds with conserved residues near the enzyme's active site.[4] The carboxylic acid moiety, a common feature of this inhibitor class, often plays a crucial role in anchoring the molecule within the binding pocket through specific electrostatic interactions.

Figure 1: Competitive inhibition of DGAT1 by benzimidazole-based inhibitors.

Cellular and Physiological Consequences of DGAT1 Inhibition

The inhibition of DGAT1 at the molecular level translates into significant effects on cellular lipid metabolism and systemic physiology.

-

Reduced Triglyceride Synthesis and Lipid Droplet Formation: In cell-based models, treatment with DGAT1 inhibitors leads to a dose-dependent decrease in the synthesis of new triglycerides. This directly impacts the formation and size of intracellular lipid droplets, which are the primary organelles for neutral lipid storage.

-

Enhanced Insulin Sensitivity: By preventing excessive lipid accumulation, particularly in non-adipose tissues like the liver and muscle, DGAT1 inhibition can improve insulin signaling and glucose uptake. In differentiated 3T3-L1 adipocytes, the DGAT1 inhibitor T863 has been shown to enhance insulin-stimulated glucose uptake.[5]

-

Modulation of Gut Peptides: DGAT1 is highly expressed in the small intestine. Its inhibition affects the absorption and processing of dietary fats, leading to an altered secretion of gut hormones like glucagon-like peptide-1 (GLP-1), which plays a role in glucose homeostasis.

-

Weight Management: In preclinical animal models of diet-induced obesity, oral administration of DGAT1 inhibitors has been shown to reduce body weight gain and decrease both serum and liver triglyceride levels.[2][5]

Experimental Elucidation of the Mechanism of Action

A multi-faceted experimental approach is required to fully characterize the mechanism of action of a novel DGAT1 inhibitor. The following protocols represent a standard workflow in the field.

Biochemical Assays for Enzyme Inhibition

Objective: To determine the potency and selectivity of the inhibitor against the DGAT1 enzyme.

Protocol: In Vitro DGAT1 Inhibition Assay

-

Enzyme Source: Utilize purified recombinant human DGAT1 or microsomes isolated from cells overexpressing the enzyme.

-

Substrates: Prepare a reaction mixture containing a known concentration of diacylglycerol and a radiolabeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA).

-

Inhibitor Preparation: Serially dilute the test compound (e.g., from 1 nM to 100 µM) in a suitable solvent like DMSO.

-

Reaction Incubation: Add the diluted inhibitor to the enzyme source and pre-incubate for 15-30 minutes at 37°C. Initiate the enzymatic reaction by adding the substrate mixture.

-

Reaction Termination: After a defined period (e.g., 20 minutes), quench the reaction by adding a solution of chloroform/methanol (2:1).

-

Lipid Extraction: Perform a lipid extraction to separate the newly synthesized radiolabeled triglycerides from the unreacted substrates.

-

Quantification: Analyze the triglyceride fraction using thin-layer chromatography (TLC) or liquid scintillation counting.

-

Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

| Compound Class/Example | Target | IC50 (nM) | Selectivity |

| Benzimidazole-based | Human DGAT1 | 10-100 | High vs. DGAT2, ACAT1/2 |

| T863[5] | Human DGAT1 | 15 | High vs. DGAT2, MGAT2/3 |

| PF-04620110[6][7] | Human DGAT1 | 19 | >100-fold vs. DGAT2, ACATs |

| AZD7687[8] | Human DGAT1 | 80 | >400-fold vs. hACAT1 |

Table 1: Comparative inhibitory potencies of representative DGAT1 inhibitors.

Cell-Based Functional Assays

Objective: To confirm that the inhibitor can effectively block triglyceride synthesis in a cellular context.

Protocol: Cellular Triglyceride Synthesis Assay

-

Cell Culture: Use a relevant cell line, such as human intestinal HuTu-80 cells or HT-29 cells, which have endogenous DGAT1 activity.

-

Inhibitor Treatment: Treat the cells with various concentrations of the inhibitor for a predetermined time (e.g., 2-4 hours).

-

Metabolic Labeling: Add a radiolabeled lipid precursor, such as [14C]oleic acid, to the cell culture medium.

-

Incubation: Incubate the cells for a period that allows for significant lipid uptake and incorporation into triglycerides (e.g., 4-6 hours).

-

Cell Lysis and Lipid Extraction: Wash the cells to remove excess radiolabel, lyse the cells, and extract the total lipids.

-

Analysis: Separate the lipid classes by TLC and quantify the amount of radiolabel incorporated into the triglyceride fraction.

-

Data Interpretation: A dose-dependent reduction in radiolabeled triglycerides confirms the inhibitor's activity in a cellular environment.

Figure 2: Workflow for a cell-based triglyceride synthesis assay.

In Vivo Proof-of-Concept Studies

Objective: To evaluate the inhibitor's efficacy in a relevant animal model.

Protocol: Oral Lipid Tolerance Test (OLTT) in Rodents

-

Animal Model: Use overnight-fasted mice or rats.

-

Dosing: Administer the test compound orally at various doses. Administer a vehicle control to a separate group.

-

Lipid Challenge: After a set time (e.g., 60 minutes) to allow for drug absorption, administer an oral gavage of a lipid source, such as corn oil.

-

Blood Sampling: Collect blood samples at regular intervals (e.g., 0, 1, 2, 4, 6 hours) post-lipid challenge.

-

Triglyceride Measurement: Isolate plasma from the blood samples and measure the triglyceride concentrations using a commercial assay kit.

-

Data Analysis: Plot the plasma triglyceride concentration over time for each treatment group. A significant reduction in the postprandial triglyceride excursion in the inhibitor-treated groups compared to the vehicle group demonstrates in vivo efficacy.[1]

Conclusion

The benzimidazole class of DGAT1 inhibitors represents a promising therapeutic strategy for metabolic diseases. Their mechanism of action is centered on the competitive inhibition of the DGAT1 enzyme by blocking the fatty acyl-CoA binding tunnel, a mode of action that has been clearly defined through biochemical, cellular, and structural studies. The translation of this molecular inhibition into beneficial physiological effects, such as reduced triglyceride synthesis and improved glucose homeostasis, underscores the potential of this target. The experimental workflows detailed in this guide provide a robust framework for the characterization and development of novel DGAT1 inhibitors, enabling researchers to validate new chemical entities in this important therapeutic class.

References

-

Denison, H., et al. (2014). Diacylglycerol acyltransferase 1 inhibition with AZD7687 alters lipid handling and hormone secretion in the gut with intolerable side effects: a randomized clinical trial. Diabetes, Obesity and Metabolism, 16(1), 67-75.

-

ResearchGate. (n.d.). Structural basis of inhibition selectivity of T863 and DGAT1IN1 for DGAT1 versus ACAT1. Retrieved from [Link]

-

Sui, X., et al. (2023). Mechanism of action for small-molecule inhibitors of triacylglycerol synthesis. Nature Communications, 14(1), 3097.

-

BioCrick. (n.d.). AZD7687. Retrieved from [Link]

-

Wang, L., et al. (2020). Structure and catalytic mechanism of a human triglyceride synthesis enzyme. Nature, 581(7808), 329-332.

-

Liu, P., et al. (2013). Potent DGAT1 Inhibitors in the Benzimidazole Class with a Pyridyl-oxy-cyclohexanecarboxylic Acid Moiety. ACS Medicinal Chemistry Letters, 4(8), 773-778.

-

Futatsugi, K., et al. (2017). Discovery of an Orally Bioavailable Benzimidazole Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitor That Suppresses Body Weight Gain in Diet-Induced Obese Dogs and Postprandial Triglycerides in Humans. Journal of Medicinal Chemistry, 60(11), 4657-4664.

-

Dow, R. L., et al. (2011). Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1. ACS Medicinal Chemistry Letters, 2(5), 407-412.

-

Futatsugi, K., et al. (2017). Discovery of an Orally Bioavailable Benzimidazole Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitor That Suppresses Body Weight Gain in Diet-Induced Obese Dogs and Postprandial Triglycerides in Humans. Journal of Medicinal Chemistry, 60(11), 4657-4664.

-

Various Authors. (n.d.). PF-04620110. Semantic Scholar. Retrieved from [Link]

Sources

- 1. Potent DGAT1 Inhibitors in the Benzimidazole Class with a Pyridyl-oxy-cyclohexanecarboxylic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of an Orally Bioavailable Benzimidazole Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitor That Suppresses Body Weight Gain in Diet-Induced Obese Dogs and Postprandial Triglycerides in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of action for small-molecule inhibitors of triacylglycerol synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

Biological activity of 1-(2-methyl-1h-benzimidazol-6-yl)cyclopropanecarboxylic acid

An In-Depth Technical Guide to the Predicted Biological Activity of 1-(2-methyl-1H-benzimidazol-6-yl)cyclopropanecarboxylic acid

For the attention of Researchers, Scientists, and Drug Development Professionals.

Executive Summary

This document provides a comprehensive technical guide on the predicted biological activity of the novel chemical entity, this compound. Given the absence of direct published research on this specific molecule, this guide synthesizes data from its core structural motifs: the benzimidazole scaffold and the cyclopropanecarboxylic acid moiety. By examining the well-documented pharmacological profiles of these components, we can construct a predictive framework for the potential therapeutic applications of the title compound. This guide outlines a logical, stepwise approach for its synthesis and subsequent biological evaluation, providing researchers with the foundational knowledge to explore its potential as a novel therapeutic agent.

Introduction to the Molecular Scaffold

This compound is a small molecule that marries two pharmacologically significant moieties. The benzimidazole core is a privileged structure in medicinal chemistry, known for its presence in a wide array of bioactive compounds.[1][2][3] The cyclopropyl ring, a three-membered carbocycle, is increasingly utilized in drug design to enhance metabolic stability, potency, and to confer specific conformational constraints.[4] The strategic combination of these two groups suggests a high potential for novel biological activity.

Physicochemical Properties (Predicted)

A preliminary in-silico analysis of the target molecule provides predicted physicochemical properties that are crucial for assessing its drug-like potential.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | ~230.25 g/mol | Favorable for oral bioavailability (Lipinski's Rule of Five) |

| LogP | ~2.5 | Indicates good membrane permeability |

| Hydrogen Bond Donors | 2 | Contributes to target binding and solubility |

| Hydrogen Bond Acceptors | 3 | Contributes to target binding and solubility |

| pKa (acidic) | ~4.5 | Influences ionization state at physiological pH |

| pKa (basic) | ~5.5 | Influences ionization state at physiological pH |

The Benzimidazole Core: A Foundation of Diverse Bioactivity

The benzimidazole ring system is a versatile scaffold that has been extensively explored in drug discovery, leading to a number of approved drugs with a wide range of therapeutic applications.[5]

Anticancer Activity

Benzimidazole derivatives are well-established as potent anticancer agents.[1][2] Their mechanisms of action are diverse and include:

-

Kinase Inhibition: Many benzimidazole-containing compounds function as kinase inhibitors. A prominent example is abemaciclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which is approved for the treatment of certain types of breast cancer.[6][7][8] The benzimidazole core in abemaciclib is crucial for its interaction with the kinase domain.[8]

-

Tubulin Polymerization Inhibition: Certain benzimidazoles, such as albendazole and mebendazole, exert their anticancer effects by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[5]

Antimicrobial and Antiviral Activity

The benzimidazole scaffold is a cornerstone in the development of antimicrobial and antiviral agents.[3][9]

-

Antifungal and Anthelmintic: Compounds like thiabendazole and mebendazole are widely used as antifungal and anthelmintic drugs.[5]

-

Antiviral: Benzimidazole derivatives have shown activity against a range of viruses, including influenza and herpes simplex virus.[1]

Anti-inflammatory and Analgesic Activity

Several benzimidazole derivatives have demonstrated significant anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes.[5]

The Cyclopropanecarboxylic Acid Moiety: A Tool for Enhanced Pharmacokinetics and Potency

The incorporation of a cyclopropyl group into a drug molecule can have profound effects on its pharmacological profile.[4]

Metabolic Stability

The cyclopropyl group is generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile and a longer duration of action.[4]

Conformational Rigidity and Potency

The rigid nature of the cyclopropane ring can lock the molecule into a bioactive conformation, leading to enhanced binding affinity for its biological target and increased potency.[4]

Modulator of Physicochemical Properties

The cyclopropyl group can influence the lipophilicity and pKa of a molecule, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties.[4]

Known Biological Activities of Cyclopropanecarboxylic Acid Derivatives

Derivatives of cyclopropanecarboxylic acid have been investigated for various therapeutic applications, including:

-

Anti-inflammatory and Analgesic: Some derivatives have shown potent anti-inflammatory and analgesic effects.[10]

-

Antidepressant: A series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives have been evaluated as potential antidepressants.[11]

-

Metabolic Effects: Cyclopropane carboxylic acid itself has been shown to inhibit mitochondrial fatty acid beta-oxidation.[12]

Predicted Biological Activity Profile of this compound

Based on the activities of its constituent moieties, we can hypothesize a number of potential biological activities for the title compound.

Potential as a Kinase Inhibitor

Given the prevalence of the benzimidazole scaffold in kinase inhibitors like abemaciclib, it is plausible that this compound could exhibit inhibitory activity against one or more kinases.[6][8] The cyclopropyl group could confer selectivity and enhance potency.

Caption: Predicted inhibition of the CDK4/6-Rb pathway.

Potential Anti-inflammatory Activity

The combination of the benzimidazole core, known for its anti-inflammatory properties, and the cyclopropanecarboxylic acid moiety, also associated with anti-inflammatory effects, suggests a strong potential for this compound as an anti-inflammatory agent.[5][10]

Proposed Research Workflow for Biological Evaluation

A systematic approach is required to elucidate the biological activity of this novel compound.

Caption: Proposed workflow for biological evaluation.

Experimental Protocols

-

Objective: To determine the in vitro inhibitory activity of the test compound against CDK4/Cyclin D1.

-

Materials: Recombinant human CDK4/Cyclin D1 enzyme, Rb protein substrate, ATP, test compound, and a suitable kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 96-well plate, add the kinase, substrate, and test compound to the reaction buffer.

-

Initiate the reaction by adding ATP.

-

Incubate at 30°C for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced using the detection reagent.

-

Calculate the percent inhibition and determine the IC50 value.

-

-

Objective: To assess the effect of the test compound on the production of the pro-inflammatory cytokine TNF-α.

-

Materials: RAW 264.7 murine macrophage cell line, lipopolysaccharide (LPS), test compound, cell culture medium, and a TNF-α ELISA kit.

-

Procedure:

-

Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α in the supernatant using an ELISA kit.

-

Determine the effect of the compound on TNF-α release.

-

Conclusion

This compound represents a novel chemical entity with significant potential for biological activity. The strategic combination of the versatile benzimidazole scaffold and the advantageous cyclopropanecarboxylic acid moiety provides a strong rationale for its investigation as a potential therapeutic agent, particularly in the areas of oncology and inflammation. The proposed research workflow offers a clear and logical path for the systematic evaluation of this promising molecule.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 46220502, Abemaciclib. Available from: [Link].[6]

-

National Cancer Institute. NCI Drug Dictionary: Abemaciclib. Available from: [Link].[7]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2024). Benzimidazole Derivatives and Its Biological Importance. ResearchGate. Available from: [Link].[1]

-

Gürsoy, A., & Karali, N. (2003). Diverse biological activities of benzimidazole derivatives. ResearchGate. Available from: [Link].[3]

-

Saha, S., et al. (2022). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Chemistry, 10, 836349. Available from: [Link].[5]

-

Li, D. D., et al. (2023). Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation. Frontiers in Chemistry, 11, 1168435. Available from: [Link].[8]

-

Northrup, A. B., et al. (2013). Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[2][3]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. Journal of Medicinal Chemistry, 56(6), 2294–2310. Available from: [Link].[13]

-

Smaill, J. B., et al. (2013). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. Journal of Medicinal Chemistry, 56(16), 6395-6407. Available from: [Link].[14]

-

My Cancer Genome. abemaciclib. Available from: [Link].

-

AstraZeneca AB. (2016). Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof. Google Patents. Available from: .[15]

-

Sharma, D., & Narasimhan, B. (2014). Biological activities of benzimidazole derivatives: A review. International Journal of ChemTech Research, 6(5), 2974-2983. Available from: [Link].[9]

-

Bonnaud, B., et al. (1985). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. Journal of Medicinal Chemistry, 28(4), 467-473. Available from: [Link].[11]

-

Shen, T. Y., & Witzel, B. E. (1974). Cyclopropane carboxylic acid derivatives. Google Patents. Available from: .[10]

-

Ko, S., et al. (2019). CDK5 Inhibitor Downregulates Mcl-1 and Sensitizes Pancreatic Cancer Cell Lines to Navitoclax. Molecular Pharmacology, 96(5), 625-635. Available from: [Link].[16]

-

Natarajan, A., & Chen, X. (2020). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 63(18), 10107-10142. Available from: [Link].[4]

-

Obach, R. S., et al. (2001). Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. Chemical Research in Toxicology, 14(11), 1461-1471. Available from: [Link].[12]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 71576678, Abemaciclib Mesylate. Available from: [Link].[17]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Abemaciclib | C27H32F2N8 | CID 46220502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Facebook [cancer.gov]

- 8. Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. isca.me [isca.me]

- 10. US3857880A - Cyclopropane carboxylic acid derivatives - Google Patents [patents.google.com]

- 11. 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents [patents.google.com]

- 16. CDK5 Inhibitor Downregulates Mcl-1 and Sensitizes Pancreatic Cancer Cell Lines to Navitoclax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Abemaciclib Mesylate | C28H36F2N8O3S | CID 71576678 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Strategic Guide to Target Identification and Validation for the Novel Compound 1-(2-methyl-1h-benzimidazol-6-yl)cyclopropanecarboxylic acid

Introduction

The discovery of a novel chemical entity (NCE) presents both a significant opportunity and a formidable challenge in drug development. The compound 1-(2-methyl-1h-benzimidazol-6-yl)cyclopropanecarboxylic acid is one such NCE. Its structure, featuring a benzimidazole core fused with a cyclopropanecarboxylic acid moiety, suggests a rich potential for biological activity. The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous FDA-approved drugs with diverse mechanisms of action, including anticancer, antiviral, and anti-inflammatory agents.[1][2] The cyclopropyl group, a small, strained ring, is increasingly used in drug design to enhance potency, improve metabolic stability, and constrain molecular conformation for optimal target binding.[3]

Given the absence of public data on the specific biological targets of this compound, this whitepaper provides a comprehensive, in-depth strategic framework for its target identification, validation, and mechanism of action (MoA) elucidation. This guide is intended for research scientists and drug development professionals tasked with unlocking the therapeutic potential of this promising, yet uncharacterized, molecule. We will proceed from broad, unbiased phenotypic screening to hypothesis-driven biochemical assays, culminating in a robust, multi-faceted approach to building a compelling case for a specific molecular target.

Part 1: Molecular Scaffold Analysis and Hypothesis Generation

A rational starting point for target identification is to deconstruct the molecule and formulate hypotheses based on the known pharmacology of its core components.

1.1 The Benzimidazole Core: A Versatile Pharmacophore The benzimidazole ring is structurally similar to a purine base, allowing it to interact with a wide array of biological targets.[2] Analysis of existing benzimidazole-containing drugs provides a logical basis for generating an initial list of potential target families.

-

Kinases: A significant number of kinase inhibitors feature a benzimidazole core. For example, Abemaciclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is approved for certain types of breast cancer.[4][5] The benzimidazole moiety often acts as a hinge-binding motif in the ATP-binding pocket of kinases.

-

Tubulin: Anthelmintic drugs like albendazole and mebendazole function by binding to β-tubulin, disrupting microtubule polymerization.[1] This mechanism has been successfully repurposed for oncology, with several benzimidazoles showing potent anti-proliferative effects in cancer cells.

-

Epigenetic Targets: Emerging research has highlighted benzimidazole derivatives as potent modulators of epigenetic enzymes, including DNA methyltransferases (DNMTs), histone deacetylases (HDACs), and histone methyltransferases (HMTs), which are critical targets in oncology.[6]

-

Other Targets: The scaffold is also found in proton pump inhibitors (e.g., omeprazole), antiviral agents, and compounds targeting topoisomerases.[6][7]

1.2 The Cyclopropanecarboxylic Acid Moiety: A Conformational Anchor The cyclopropanecarboxylic acid group is a rigid, three-dimensional structure that can serve several functions. It can act as a carboxylic acid bioisostere or position the carboxylate group in a specific vector for optimal interaction with a target's binding pocket, often involving salt bridges with basic residues like lysine or arginine.[3][8] Its inclusion suggests that a precise spatial orientation is key to the molecule's activity. This moiety is found in drugs targeting a range of proteins, including enzymes like leukotriene C4 synthase.[9][10]

Based on this analysis, an initial, hypothesis-driven screening panel should include a diverse set of kinases, tubulin polymerization assays, and key epigenetic enzymes.

Part 2: A Multi-Pronged Strategy for Target Identification

To mitigate the risk of pursuing a false lead, a parallel, multi-pronged approach combining unbiased phenotypic screening with direct biochemical methods is essential. This ensures that even if initial hypotheses are incorrect, a pathway to target discovery remains open.

Workflow: Integrated Target Identification Strategy

Caption: A multi-pronged workflow for novel compound target identification.

2.1 Unbiased Phenotypic Screening This approach begins without a preconceived target. The compound is screened against a broad panel of cell lines to identify a specific, measurable biological effect or "phenotype."

Protocol: High-Throughput Cell Viability Screening

-

Cell Panel Selection: Utilize a diverse panel of human cancer cell lines (e.g., NCI-60) representing different tissues of origin.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM).

-

Cell Plating: Seed cells in 96- or 384-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with the compound dilution series for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine).

-

Viability Assay: Measure cell viability using a commercially available assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

Data Analysis: Plot the dose-response curves and calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

Data Presentation: Sample Phenotypic Screening Results

| Cell Line | Tissue of Origin | GI50 (µM) |

| A549 | Lung | > 50 |

| MCF-7 | Breast | 25.6 |

| K-562 | Leukemia | 0.15 |

| HCT-116 | Colon | > 50 |

| UO-31 | Renal | 0.21 |

This is example data. A result like this, showing high potency in specific cell lines (K-562, UO-31), provides a strong starting point for target deconvolution in those sensitive lines.

2.2 Target Deconvolution via Chemical Proteomics Once a phenotype is identified, chemical proteomics can pinpoint the direct binding partners of the compound.[11][12] This method uses the compound as "bait" to fish for its targets from a complex cellular protein mixture.[13][14]

Protocol: Affinity Chromatography-Mass Spectrometry

-

Probe Synthesis: Synthesize an analogue of the compound with a linker and a reactive handle (e.g., biotin) suitable for immobilization on streptavidin-coated beads.

-

Cell Lysis: Prepare a native protein lysate from the sensitive cell line (e.g., K-562).

-

Affinity Pulldown: Incubate the lysate with the immobilized compound (bait). As a crucial control, also incubate lysate with beads alone and with beads plus an excess of the free, non-immobilized compound to competitively elute specific binders.

-

Washing: Wash the beads extensively to remove non-specific protein binders.

-

Elution & Digestion: Elute the bound proteins and digest them into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

-

Data Analysis: Identify proteins that are significantly enriched in the "bait" sample compared to the control samples. These are the high-confidence candidate targets.

2.3 Hypothesis-Driven Target-Based Screening Conducted in parallel, this approach directly tests the compound's activity against the hypothesized target families.

Protocol: Kinase Inhibition Profiling

-

Assay Panel: Submit the compound to a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega) for testing against a large panel of recombinant human kinases (e.g., 400+ kinases).

-

Assay Format: Assays are typically run at a fixed ATP concentration (often the Km) and a single high concentration of the compound (e.g., 10 µM).

-

Data Output: Results are reported as Percent Inhibition (%) relative to a control.

-

Follow-up: For any hits showing significant inhibition (>50%), perform dose-response experiments to determine the IC50 (concentration for 50% inhibition).

Part 3: Target Validation and MoA Elucidation

Identifying a candidate protein is not the end goal. Rigorous validation is required to prove that the interaction between the compound and the target is direct, occurs within the cell, and is responsible for the observed biological phenotype.[15][16]

3.1 Confirming Direct Target Engagement in Cells The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound binds to its target in the complex milieu of an intact cell or even tissue.[17][18][19] The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[20][21]

Protocol: Western Blot-Based CETSA

-

Cell Treatment: Treat intact cells (e.g., K-562) with the compound (e.g., at 10x GI50) or vehicle (DMSO) for 1-2 hours.

-

Heat Challenge: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling.

-

Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction (containing folded, non-denatured proteins) from the precipitated, denatured proteins by high-speed centrifugation.

-

Protein Quantification: Analyze the amount of the soluble candidate target protein remaining at each temperature using Western Blotting with a specific antibody.

-

Data Analysis: Plot the amount of soluble protein versus temperature. A successful result is a rightward shift in the melting curve for the compound-treated sample, indicating thermal stabilization.

3.2 Quantifying Binding Affinity (Biophysical Validation) To confirm a direct, physical interaction and to quantify its strength, biophysical methods are the gold standard. Surface Plasmon Resonance (SPR) is a label-free technique that measures binding kinetics in real-time.[22][23][24]

Protocol: Surface Plasmon Resonance (SPR) Analysis

-

Protein Immobilization: Covalently immobilize the purified, recombinant candidate target protein (the "ligand") onto a sensor chip surface.

-

Analyte Injection: Inject a series of concentrations of the compound (the "analyte") over the chip surface.

-

Detection: Monitor the change in the refractive index near the surface, which is proportional to the mass of analyte binding to the immobilized ligand.[23][25]

-

Kinetic Analysis: From the resulting sensorgrams, calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.[26]

Data Presentation: Sample Target Validation Data

| Method | Metric | Result for Target X | Interpretation |

| Phenotypic Screen | GI50 (K-562 cells) | 150 nM | Potent cellular activity |

| Kinase Assay | IC50 | 95 nM | Direct inhibition of enzyme activity |

| CETSA | ΔTm (in-cell) | +4.5 °C | Confirms target engagement in live cells |

| SPR | KD | 120 nM | Confirms direct, high-affinity binding |

This is example data. The strong correlation across cellular, biochemical, and biophysical assays builds a highly compelling case that Target X is a bona fide target of the compound.

3.3 Elucidating Mechanism of Action (MoA) With a validated target, the final step is to demonstrate that modulation of this target is the cause of the observed cellular phenotype.

Hypothetical Signaling Pathway

Caption: Hypothetical signaling pathway inhibited by the compound.

Protocol: Genetic Target Knockdown

-

Reagent: Use siRNA or a CRISPR-Cas9 system to specifically reduce or eliminate the expression of the target protein (Target X) in the sensitive cell line.

-

Experiment: Compare the viability/growth of cells treated with Target X siRNA/CRISPR to cells treated with a non-targeting control.

-

Phenocopy Analysis: If knocking down Target X results in the same phenotype (e.g., reduced cell viability) as treating the cells with the compound, this provides strong evidence that the compound's effects are mediated through this target.

Conclusion